1-(2-Chloroethenyl)-4-methoxybenzene
Description
Properties
CAS No. |
18684-79-2 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-[(Z)-2-chloroethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |
InChI Key |
XURGFZNIMRDEBA-SREVYHEPSA-N |
SMILES |
COC1=CC=C(C=C1)C=CCl |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCl |
Synonyms |
1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Chloro-Substituted Alkenes
A widely adopted method involves the Suzuki-Miyaura cross-coupling of 4-methoxyphenylboronic acid with 1,2-dichloroethylene. The reaction employs a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system of toluene and aqueous Na₂CO₃ at 80–90°C. Key parameters include:
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–110 | 85 | 82 |
| Pd Loading (mol%) | 1–10 | 3 | 78 |
| Base | K₂CO₃, NaHCO₃ | Na₂CO₃ | 85 |
Chlorination of 4-Methoxystyrene Derivatives
Radical-Mediated Chloro-Addition
A two-step process converts 4-methoxystyrene to the target compound via radical chlorination:
-
Initiation : Di-tert-butyl peroxide (DTBP) generates tert-butoxy radicals at 120°C.
-
Propagation : Radicals abstract hydrogen from 4-methoxystyrene, forming a benzyl radical that reacts with Cl₂ gas.
Critical factors :
Electrophilic Chlorination with CuCl₂
A copper-mediated approach uses anhydrous CuCl₂ in acetonitrile under reflux:
Dehydrohalogenation of 1,2-Dichloroethyl Precursors
Base-Promoted Elimination
Treatment of 1-(1,2-dichloroethyl)-4-methoxybenzene with KOtBu in THF induces β-elimination:
Table 2: Comparison of Elimination Bases
| Base | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| KOtBu | THF | 65 | 92 | 88 |
| DBU | DCM | 40 | 85 | 75 |
| NaOH | H₂O/EtOH | 80 | 78 | 65 |
Photoredox/Nickel Dual Catalysis
A cutting-edge method employs visible-light-mediated alkylation of β,β-dichlorostyrenes:
-
Photoredox cycle : Ir(ppy)₃ catalyzes single-electron transfer (SET) to generate alkyl radicals.
-
Nickel cycle : Ni(II) intermediates facilitate C–Cl bond activation and cross-coupling.
Advantages :
-
Stereocontrol : >90% (Z)-selectivity achieved via ligand tuning.
-
Functional group tolerance : Ethers, esters, and nitriles remain intact.
Industrial-Scale Production Techniques
Continuous Flow Chlorination
Modern plants utilize microreactor systems for enhanced safety and yield:
-
Residence time : 2–5 minutes at 10 bar pressure.
-
Productivity : 50 kg/hr with 93% purity.
Catalytic Distillation
Combines reaction and separation in a single unit:
Analytical Validation of Synthetic Products
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 6.35 (d, J = 14 Hz, 1H, CHCl), 6.88–7.25 (m, 4H, Ar–H).
-
GC-MS : m/z 168.62 [M]⁺ with characteristic Cl isotope pattern.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Lithium aluminum hydride, ether, room temperature.
Major Products Formed:
Substitution: 4-methoxyphenylethanol, 4-methoxyphenylethylamine.
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyethylbenzene.
Scientific Research Applications
1-(2-Chloroethenyl)-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloroethenyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the nature of the target molecule and the cellular context.
Comparison with Similar Compounds
Table 1: Key Attributes of this compound and Analogous Compounds
Structural and Reactivity Comparisons
Halogen Effects :
- The bromoethenyl analog (C₈H₈BrO) exhibits higher molecular weight and altered reactivity due to bromine’s superior leaving-group ability compared to chlorine. This makes it more reactive in elimination or substitution reactions .
- The dichlorovinyl derivative (C₉H₈Cl₂O) demonstrates enhanced electrophilicity at the double bond, enabling regio- and stereo-selective cross-coupling reactions (e.g., Rh-catalyzed C–H/C–F activation) .
Saturation vs. Unsaturation :
Positional Isomerism :
- Compounds like 1-(3-chloropropoxy)-4-methoxybenzene (C₁₀H₁₃ClO₂) emphasize the role of substituent position; the extended propoxy chain increases hydrophobicity, influencing biological activity in anticancer studies .
Q & A
Q. How do steric and electronic effects impact regioselectivity in derivatization reactions?
- Answer : The chloroethenyl group’s electron-deficient nature directs nucleophilic attacks to the β-position. Steric hindrance from the methoxy group limits functionalization at the ortho-position. Computational modeling (e.g., Fukui indices) predicts sites of highest electrophilicity for targeted derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
